N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a bifuran moiety and an isopropoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the bifuran moiety to the benzamide core: This step involves the coupling of the bifuran derivative with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Final product isolation: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The isopropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-1,3-benzothiazole-2-carboxamide
- 2,5-Furandicarboxylic acid derivatives
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-4-isopropoxybenzamide stands out due to its unique combination of a bifuran moiety and an isopropoxy group, which confer distinct chemical and biological properties. This compound’s structural features make it a versatile candidate for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)23-16-5-3-14(4-6-16)19(21)20-11-17-7-8-18(24-17)15-9-10-22-12-15/h3-10,12-13H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCPFHKNCGPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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